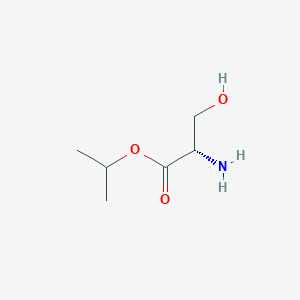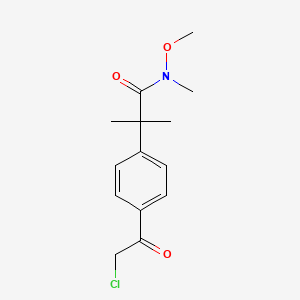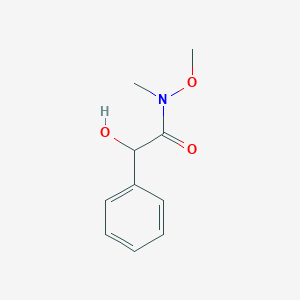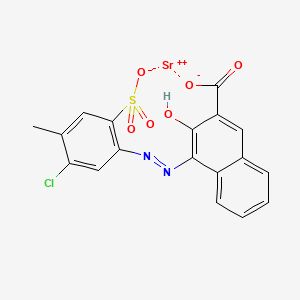
L-Serine isopropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Serine isopropyl ester is a derivative of L-Serine, an indispensable neurotrophic factor and a precursor for neurotransmitters . Its molecular formula is C6H13NO3 .
Synthesis Analysis
The synthesis of L-Serine derivatives like L-Serine isopropyl ester can be achieved through various methods. One such method involves the chemoenzymatic polymerization (CEP) of L-serine ethyl ester or L-serine methyl ester using papain as a catalyst in an aqueous medium . Another method involves the use of di-tert-butyl dicarbonate in dioxane added to an ice-cold, magnetically stirred solution of L-serine in 1 N sodium hydroxide .Molecular Structure Analysis
The molecular structure of L-Serine isopropyl ester is represented by the formula C6H13NO3 . The InChI representation of the molecule isInChI=1S/C6H13NO3.ClH/c1-4(2)10-6(9)5(7)3-8;/h4-5,8H,3,7H2,1-2H3;1H/t5-;/m0./s1 . Chemical Reactions Analysis
Esters, including L-Serine isopropyl ester, undergo various reactions. The most common reaction is esterification, which involves the formation of an ester from an acid and an alcohol . The reverse reaction to esterification is ester hydrolysis, which starts by the supply of a byproduct- water .Physical And Chemical Properties Analysis
L-Serine isopropyl ester has a molecular weight of 183.63 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 4 and a topological polar surface area of 72.6 Ų .Aplicaciones Científicas De Investigación
Chromatographic Applications : L-Serine isopropyl ester derivatives, such as N-trifluoroacetyl-L-norvalyl-L-norvaline cyclohexyl ester, have been used in gas chromatography for enantiomeric separation of amino acids. These compounds have shown increased separation factors and solution enthalpies, indicating strong solute-solvent interactions, particularly for α-amino acids with specific carbon chain lengths (Parr & Howard, 1972).
Biodegradable Polymers : Oligo(serine ester) Charge-Altering Releasable Transporters (Ser-CARTs), which include components like L-serine isopropyl ester, have been developed for efficient RNA delivery. These materials have shown high in vitro transfection efficiencies and can facilitate in vivo expression of proteins in mice (Benner et al., 2019).
Neuroscience Research : L-Serine isopropyl ester derivatives have been used in studies examining the cardiovascular effects of L-serine. For instance, L-serine has shown vasodilatory effects in endothelium-intact vessels and can influence arterial pressure in hypertensive rats (Mishra et al., 2008).
Synthesis of Chiral Compounds : L-Serine derivatives, including isopropyl esters, have been used for synthesizing chiral glycerides. This synthesis involves transforming L-serine into glyceric acid and then into various esters and glycerol derivatives, which are important in the production of mono-, di-, and triglycerides (Lok et al., 1976).
Peptide Synthesis and Enzymatic Studies : L-Serine isopropyl ester derivatives have been used in the synthesis of serine peptides and their subsequent evaluation with peptidases. These studies contribute to the understanding of peptide behaviors and enzymatic processes (Harris & Fruton, 1951).
Biodegradation of Pesticides : Research into the biodegradation of pesticides has highlighted the role of esterases, which often contain serine residues that catalyze reactions. Understanding the mechanisms of these enzymes is crucial for developing methods to remove pesticides from the environment (Bhatt et al., 2021).
Mecanismo De Acción
L-Serine, the parent compound of L-Serine isopropyl ester, is known to alleviate neurotoxicity by activating the glycine receptor, an important ion channel receptor in the central nervous system (CNS) and peripheral system . It also upregulates PPAR-γ, resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects .
Direcciones Futuras
L-Serine, the parent compound of L-Serine isopropyl ester, shows potential as a protective agent in various neurological diseases and neurodegenerative disorders . Therefore, it is imperative to investigate the wider effects of L-Serine and its derivatives, particularly in relation to the pathogenesis of several neurological deficits that lead to diseases .
Propiedades
IUPAC Name |
propan-2-yl (2S)-2-amino-3-hydroxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-4(2)10-6(9)5(7)3-8/h4-5,8H,3,7H2,1-2H3/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETDCGYOOXTNBW-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)[C@H](CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Serine isopropyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-Oxo-7-[(2,3,4-tri-O-acetyl-6-methyl-β-D-glucopyranuronosyl)oxy]-4H-1-benzopyran-3-yl]phenyl β-D](/img/no-structure.png)

